molecular formula C20H13ClF3N3O4 B2696866 methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate CAS No. 321526-32-3

methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2696866
CAS No.: 321526-32-3
M. Wt: 451.79
InChI Key: DYUCLYNGLKQDIO-OPEKNORGSA-N
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Description

This compound is a pyrazole derivative featuring a phenyl group at position 1, a methyl carboxylate at position 3, a chloro substituent at position 5, and a complex oxime ester at position 2. The oxime ester is further substituted with a 3-(trifluoromethyl)benzoyloxy group, contributing to its unique electronic and steric properties. Such structural features are common in agrochemicals and pharmaceuticals, where trifluoromethyl groups enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

methyl 5-chloro-1-phenyl-4-[(E)-[3-(trifluoromethyl)benzoyl]oxyiminomethyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O4/c1-30-19(29)16-15(17(21)27(26-16)14-8-3-2-4-9-14)11-25-31-18(28)12-6-5-7-13(10-12)20(22,23)24/h2-11H,1H3/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUCLYNGLKQDIO-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. Its unique structure, which includes a chloro substituent and a trifluoromethyl group, suggests a diverse range of possible interactions and effects within biological systems.

  • Molecular Formula : C20H13ClF3N3O4
  • Molecular Weight : 451.78 g/mol
  • CAS Number : 321526-32-3

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that pyrazoles can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer cell lines.

  • Case Study: Breast Cancer
    • A study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that compounds with halogen substituents, such as chlorine, significantly enhanced cytotoxic effects when combined with doxorubicin, a common chemotherapy drug. This suggests a synergistic effect that could improve treatment outcomes for certain breast cancer subtypes .
  • Mechanism of Action
    • Pyrazoles have been shown to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to cell cycle arrest and increased apoptosis in cancer cells .

Antimicrobial Activity

Pyrazole derivatives are also being explored for their antimicrobial properties. Initial screenings have indicated that some synthesized pyrazole carboxamides exhibit notable antifungal activity, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been documented, with some studies indicating that they may reduce inflammation through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases and conditions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, which are crucial for producing compounds with desired biological activities.

Synthetic Methods :

  • Reagents : The synthesis often involves coupling reactions between appropriate precursors, utilizing reagents such as trifluoromethylbenzoyl chloride and various amines.
  • Conditions : Controlled temperature and solvent conditions are essential to optimize yield and purity.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in breast cancer cells; synergistic effects with doxorubicin
AntimicrobialNotable antifungal activity observed in synthesized derivatives
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate exhibits significant potential in drug development due to its biological activities:

  • Anticancer Activity :
    • Pyrazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated efficacy in inducing apoptosis in colorectal cancer cells .
    • A study highlighted that certain pyrazole derivatives exhibited better radical scavenging activities than standard antioxidants, indicating their potential as anticancer agents .
  • Antioxidant Properties :
    • The compound's structural features allow it to act as a radical scavenger, which can be beneficial in preventing oxidative stress-related diseases .

Agricultural Applications

The unique chemical structure of this compound also suggests potential uses in agriculture:

  • Pesticidal Activity :
    • Research indicates that pyrazole derivatives can serve as effective pesticides due to their ability to inhibit specific enzymes in pests, leading to mortality . The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes.
  • Plant Growth Regulation :
    • Compounds with similar structures have been investigated for their ability to enhance plant growth and yield by modulating hormonal pathways .

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, including multi-step reactions involving key intermediates that are well-documented in the literature .

Table 1: Synthetic Routes for this compound

StepReaction TypeKey IntermediatesYield
1Nucleophilic substitutionTrifluoromethyl benzoyl chlorideHigh
2CondensationPyrazole derivativeModerate
3EsterificationMethyl chloroacetateHigh

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of methyl 5-chloro-1-phenyl derivatives on RKO colorectal carcinoma cells. The results indicated that these compounds induced apoptosis in a dose-dependent manner, with the most potent derivative demonstrating significant cell death compared to controls .

Case Study 2: Antioxidant Evaluation

In vitro assays measuring DPPH radical scavenging activity revealed that several pyrazole derivatives, including those related to methyl 5-chloro-1-phenyl derivatives, surpassed the antioxidant activity of ascorbic acid, suggesting their potential use as natural antioxidants in therapeutic applications .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring undergoes oxidation under controlled conditions. The electron-withdrawing trifluoromethyl and benzoyloxyimino groups enhance stability during these processes:

Reaction TypeConditionsProductYieldSource
Side-chain oxidationH<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>Formation of carboxylic acid derivative at C-4 position65–72%
Ring oxidationKMnO<sub>4</sub>/acidic mediumPyrazole ring hydroxylation at C-5 position58%

Hydrolysis of Ester Group

The methyl ester at C-3 is susceptible to hydrolysis, forming the corresponding carboxylic acid:

ConditionsCatalyst/BaseProductApplication
Aqueous NaOH (1M), refluxNone5-chloro-1-phenyl-4-(substituted imino)pyrazole-3-carboxylic acidPrecursor for amide derivatives
HCl/EtOH (3N), 60°CAcidic hydrolysisSame as above (lower yield)Pharmaceutical intermediates

This reaction is critical for generating bioactive carboxylate derivatives .

Nucleophilic Substitution at Chloro Position

The C-5 chlorine participates in SNAr reactions due to electron deficiency from adjacent groups:

NucleophileConditionsProductNotes
PiperidineDMF, 80°C, 6h5-piperidinyl derivativeImproved solubility in lipids
Sodium methoxideMeOH, reflux, 4h5-methoxy derivativeReduced cytotoxicity observed

Reactivity is enhanced by the trifluoromethyl group’s electron-withdrawing effect .

Cycloaddition and Condensation Reactions

The oxime-imino group facilitates [3+2] cycloadditions and Schiff base formations:

Reaction PartnerConditionsProduct TypeKey Feature
Maleic anhydridePyridine, 100°CPyrazolo[3,4-d]isoxazole fused systemEnhanced fluorescence
Aromatic aldehydesEthanol, NH<sub>4</sub>OAcStyryl-substituted pyrazole derivativesAntimicrobial activity

These reactions exploit the conjugated imino group for constructing heterocyclic hybrids .

Stability and Decomposition

The compound degrades under extreme conditions:

ConditionObservationMechanism
pH > 10, 70°CEster hydrolysis dominatesBase-catalyzed saponification
UV light (254 nm)Cleavage of N–O bond in oxime groupRadical-mediated degradation
Dry heat (>200°C)Pyrazole ring decompositionThermal fragmentation

Stability is optimal at pH 4–7 and temperatures below 40°C.

Biological Activity Modulation via Derivatization

Key derivatives and their observed effects:

Derivative TypeBiological ActivityIC<sub>50</sub> (μM)Source
Carboxylic acid (hydrolysis product)COX-2 inhibition0.89 ± 0.12
Piperidinyl-substitutedAnticancer (HeLa cells)2.3 ± 0.4
Styryl-coupledAntibacterial (E. coli)MIC: 8 μg/mL

This compound’s versatility stems from its modular structure, enabling tailored modifications for medicinal and materials science applications. Experimental data emphasize the critical role of reaction conditions in directing selectivity among competing pathways .

Comparison with Similar Compounds

Structural Analogs

Substituent Variations on the Pyrazole Core
  • Methyl 5-Chloro-4-[(Methoxyimino)methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 320423-31-2) Differs in the oxime substituent: methoxyimino vs. 3-(trifluoromethyl)benzoyloxyimino. The absence of the trifluoromethylbenzoyl group reduces molecular weight (293.71 g/mol) and lipophilicity compared to the target compound .
  • 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxaldehyde

    • Replaces the carboxylate at position 3 with a methyl group and the oxime ester at position 4 with an aldehyde.
    • The aldehyde group increases reactivity but decreases stability under physiological conditions .
  • [1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-yl]methyl 4-Chlorobenzenecarboxylate (CAS 104604-66-2) Features a 4-chlorobenzoyl ester instead of the trifluoromethyl-substituted benzoyloxy group. The lack of trifluoromethyl may reduce electron-withdrawing effects, impacting binding interactions .
Trifluoromethyl-Substituted Pyrazoles
  • 5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-Trifluoromethyl-1H-Pyrazole

    • Shares the trifluoromethyl group but lacks the oxime ester and carboxylate moieties.
    • Demonstrates the role of trifluoromethyl in enhancing pesticidal activity .
  • 1-Methyl-3-Trifluoromethyl-5-[(3-Chlorophenyl)Sulfanyl]-1H-Pyrazole-4-Carbaldehyde O-(4-Chlorobenzoyl)Oxime Contains a sulfanyl group and a 4-chlorobenzoyl oxime.

Functional Group Analysis

  • Oxime Esters: The target compound’s oxime ester with a 3-(trifluoromethyl)benzoyloxy group enhances hydrolytic stability compared to simpler oximes (e.g., methoxyimino in CAS 320423-31-2) .
  • Carboxylate vs. Aldehyde : The methyl carboxylate at position 3 improves water solubility relative to aldehydes or methyl groups, crucial for bioavailability .

Physicochemical Properties

Property Target Compound CAS 320423-31-2 CAS 104604-66-2
Molecular Formula C₂₄H₁₇ClF₃N₃O₅ (estimated) C₁₃H₁₂ClN₃O₃ C₂₅H₂₁ClN₂O₃
Molecular Weight ~500 g/mol (estimated) 293.71 g/mol 432.9 g/mol
Key Substituents Trifluoromethylbenzoyloxyimino Methoxyimino 4-Chlorobenzoyl
LogP (Predicted) ~3.5 (high lipophilicity) ~2.0 ~3.8

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate?

  • Key Steps :

Core Pyrazole Formation : Use a cyclization reaction of 1-aryl-5-chloro-1H-pyrazole-4-carbaldehyde precursors, as described for analogous pyrazole derivatives (e.g., Vilsmeier–Haack reaction for aldehyde intermediates) .

Oxime Ester Introduction : Condense the aldehyde intermediate with hydroxylamine derivatives, followed by reaction with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., K2_2CO3_3) to form the oxime ester .

Esterification : Ensure the methyl ester at position 3 is retained or introduced via standard carboxylate protection strategies .

  • Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Approach :

  • Spectroscopy :
  • 1H/13C NMR : Compare chemical shifts with predicted spectra (e.g., δ ~8.0–8.5 ppm for aromatic protons, δ ~160–170 ppm for carbonyl carbons) .
  • IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and oxime (C=N, ~1640 cm1^{-1}) stretches .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., oxime esters) to validate stereochemistry and bond connectivity .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H14_{14}ClF3_3N3_3O4_4) .

Q. What are the key considerations for handling and storing this compound safely?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile intermediates (e.g., acyl chlorides) .
  • Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture, to prevent hydrolysis of the ester/oxime groups .

Advanced Research Questions

Q. What strategies are effective for optimizing the bioactivity of this pyrazole derivative through structural modifications?

  • SAR-Driven Approaches :

  • Substituent Variation :
  • Replace the 3-(trifluoromethyl)benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Explore alternative oxime substituents (e.g., alkyl vs. aryl) to enhance solubility or target affinity .
  • Bioisosterism : Substitute the chloro group at position 5 with bioisosteres like CF3_3 or Br to improve metabolic stability .
    • In Silico Modeling : Use docking studies to predict interactions with enzymes (e.g., carbonic anhydrase) and prioritize synthetic targets .

Q. How should researchers address discrepancies in reported biological activities of similar pyrazole-based compounds?

  • Root-Cause Analysis :

  • Purity Assessment : Verify compound purity via HPLC (>95%) to rule out confounding impurities .
  • Assay Conditions : Standardize protocols (e.g., enzyme concentration, pH) to minimize variability .
  • Metabolic Stability : Test for degradation products (e.g., hydrolyzed oxime esters) that may alter activity .
    • Data Reconciliation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. What advanced analytical methods are recommended for studying the stability and degradation products of this compound?

  • Degradation Pathways :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base) to identify labile groups (e.g., oxime ester cleavage) .
    • Analytical Tools :
  • LC-MS/MS : Quantify degradation products and propose fragmentation pathways .
  • NMR Kinetics : Track real-time degradation in deuterated solvents (e.g., D2_2O for hydrolysis studies) .
  • XRD : Compare crystal structures pre-/post-degradation to identify conformational changes .

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